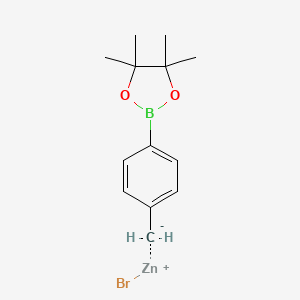
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF (hereafter referred to as 3,5-BTZB) is a zinc compound that has recently become a popular choice for use in laboratory experiments due to its unique properties. It is a highly reactive compound and has been used in a variety of research applications, ranging from organic synthesis to biochemistry and physiology.
Aplicaciones Científicas De Investigación
3,5-BTZB has been used in a variety of scientific research applications. It has been used in organic synthesis for the preparation of a variety of compounds, including trifluoromethylated heterocycles and polymers. It has also been used in biochemistry and physiology for the study of enzyme-catalyzed reactions, protein-DNA interactions, and other biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 3,5-BTZB is not well understood. However, it is believed that it acts as a Lewis acid, which means that it can accept a lone pair of electrons from a Lewis base. This enables it to form a coordinate covalent bond with the Lewis base, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-BTZB are not well understood. However, it has been shown to have some antimicrobial activity and has been used in the study of enzyme-catalyzed reactions. It has also been used to study protein-DNA interactions and other biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,5-BTZB in laboratory experiments is its high reactivity. This allows for the synthesis of a variety of compounds in a short amount of time. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 3,5-BTZB is highly toxic and should be handled with caution.
Direcciones Futuras
The future directions for 3,5-BTZB are numerous. It could be used in the development of new synthetic methods and the synthesis of new compounds. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the mechanism of action of various compounds and to develop new drugs.
Métodos De Síntesis
The synthesis of 3,5-BTZB is relatively simple and can be accomplished in a few steps. The first step is to react zinc bromide and trifluoromethylphenyl bromide in a 1:1 molar ratio in anhydrous THF at room temperature. This reaction produces an aqueous solution of 3,5-BTZB in THF. The second step is to filter the solution and evaporate the THF to obtain a solid 3,5-BTZB. The third step is to recrystallize the solid in a 1:1 mixture of ethanol and water to obtain a pure 3,5-BTZB.
Propiedades
IUPAC Name |
1,3-bis(trifluoromethyl)benzene-5-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLAYUNYMCRLNS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)










